Cas no 80-09-1 (4,4'-Sulfonyldiphenol)

4,4'-설포닐디페놀(4,4'-Sulfonyldiphenol)은 화학식 (HOC6H4)2SO2로 표기되는 유기 화합물로, 높은 열안정성과 우수한 기계적 강도를 지닌 백색 분말 형태의 방향족 술폰 화합물입니다. 이 물질은 폴리카보네이트, 폴리에테르술폰(PES), 에폭시 수지 등의 고성능 고분자 합성에 있어 핵심적인 모노머로 활용되며, 특히 내열성과 화학적 안정성이 요구되는 엔지니어링 플라스틱 제조에 필수적입니다. 또한 우수한 가용성과 반응성을 바탕으로 전자재료, 접착제, 코팅제 등 다양한 산업 분야에서 고부가가치 소재 개발에 적용됩니다.
4,4'-Sulfonyldiphenol structure
4,4'-Sulfonyldiphenol structure
상품 이름:4,4'-Sulfonyldiphenol
CAS 번호:80-09-1
MF:C12H10O4S
메가와트:250.270402431488
MDL:MFCD00002350
CID:34198
PubChem ID:24846593

4,4'-Sulfonyldiphenol 화학적 및 물리적 성질

이름 및 식별자

    • 4,4'-Sulfonyldiphenol
    • 4,4-Dihydroxydiphenylsulfone
    • SDP
    • 4-hydroxyphenyl sulfone
    • 4,4-sulphonyldiphenol
    • Bis(4-hydroxyphenyl) sulphone
    • Bis(4-hydroxyphenyl)sulfone
    • Bisphenol S~4,4-Dihydroxydiphenyl sulphone~4-Hydroxyphenyl sulphone~4,4-Sulphonyldiphenol
    • Bisphenol S
    • 4,4'-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxy Diphenyl Sulphone
    • 4,4-Sulfonyldiphenol
    • 4-(4-hydroxyphenyl)sulfonylphenol
    • 4,4`-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxydiphenyl Sulfone
    • Bis(4-hydroxyphenyl) sulfone
    • Phenol, 4,4'-sulfonylbis-
    • Bis(p-hydroxyphenyl) sulfone
    • 4,4'-Sulfonylbisphenol
    • Diphone C
    • 4,4'-Bisphenol S
    • Bis(p-hydroxyphenyl)sulfone
    • BPS 1
    • 1,1'-Sulfonylbis(4-hydroxybenzene)
    • P,P'-Dihydroxydiphenyl sulfone
    • 4,4'-Sulphonyldiphenol
    • PHENOL, 4,4'-SULFONYLDI-
    • CC
    • NCGC00164029-01
    • EU-0066997
    • FT-0623040
    • CAS-80-09-1
    • 3OX4RR782R
    • CS-W012643
    • NCGC00259292-01
    • 6JD
    • STK267009
    • E82999
    • 4,4'-dihydroxy diphenyl sulfone
    • CHEBI:34372
    • AI3-08667
    • Tox21_302843
    • AC-11720
    • NSC 683541
    • bis(4-hydroxylphenyl) sulfone
    • Phenol,4'-sulfonylbis-
    • AMY40793
    • Tox21_201743
    • A839834
    • BRN 2052954
    • NSC683541
    • 4-(4-hydroxybenzenesulfonyl)phenol
    • NSC8712
    • 4,4/'-Sulfonyldiphenol
    • 4,4'-Dihydroxydiphenylsulphone
    • BIS(4-HYDROXY(PHENYL))SULPHONE
    • NSC-683541
    • BIS(4-HYDROXY(PHENYL))SULFONE
    • 1,1'-Sulfonylbis[4-hydroxybenzene]
    • EC 201-250-5
    • NSC 57909
    • 4,4'-Dihydroxydiphenyl sulphone
    • AB00275288-05
    • 4-(4-hydroxyphenylsulfonyl)phenol
    • CCRIS 2647
    • DS-5781
    • NCGC00256437-01
    • EN300-18083
    • Oprea1_709121
    • EINECS 201-250-5
    • 4,4'-Dihydroxydiphenylsulfone; Bis(4-hydroxyphenyl) sulfone; Bisphenol S; SDP
    • SCHEMBL18838
    • 4,4'-dihydroxy diphenylsulfone
    • SMR000554491
    • WLN: QR DSWR DQ
    • BP_06 (BPS)
    • bisphenols
    • BISPHENOL-S
    • Bisphenol??S, analytical standard
    • NSC-8712
    • UNII-3OX4RR782R
    • 4,4'-Sulfonylbis[phenol]
    • HMS2866C04
    • DTXCID602409
    • Q418379
    • Bisphenol S (4,4')
    • HSDB 8087
    • AKOS000119535
    • IDI1_019571
    • 1, 1'-SULFONYLBIS(4-HYDROXYBENZENE)
    • C12H10O4S
    • W-104249
    • ChemDiv3_000253
    • di-(4-Hydroxyphenyl)sulfone
    • 4,4'-Sulfonyldiphenol, 98%
    • CHEMBL384441
    • MLS001195068
    • LS-105122
    • BPS (Bisphenol S)
    • DTXSID3022409
    • InChI=1/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14
    • 4-[(4-hydroxyphenyl)sulfonyl]phenol
    • DHDPhS
    • BIDD:ER0209
    • B0495
    • BBL004108
    • Cambridge id 5137133
    • NSC 8712
    • 4-06-00-05809 (Beilstein Handbook Reference)
    • Z57158549
    • MFCD00002350
    • 80-09-1
    • NCGC00164029-02
    • F0266-0794
    • 4,4′-Sulfonyldiphenol
    • Sulphonylbisphenol
    • NS00010610
    • 4,4'-Sulfonyldiphenol (4,4'-Dihydroxydiphenylsulfone)
    • 25641-61-6
    • EINECS 247-158-9
    • 4,4′-Sulfonylbis[phenol] (ACI)
    • Phenol, 4,4′-sulfonyldi- (6CI, 8CI)
    • 1,1′-Sulfonylbis[4-hydroxybenzene]
    • 4,4′-Bisphenol S
    • 4,4′-Dihydroxydiphenyl sulfone
    • Bisphenol S sulfonic acid ester
    • BPS-FF 1
    • BPS-H
    • BPS-N
    • BPS-P
    • BS 3
    • BS 3 (phenol)
    • BS-PN
    • D 8
    • Diphone A
    • Diphone D
    • Dynamar FC 5157E
    • Dynamar FC 5166
    • Ex 1B
    • HC-DS
    • p,p′-Dihydroxydiphenyl sulfone
    • HY-W011927
    • 4,4\\'-sulfonyldiphenol
    • 1ST000912
    • MDL: MFCD00002350
    • 인치: 1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
    • InChIKey: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
    • 미소: O=S(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)=O
    • BRN: 2052954

계산된 속성

  • 정밀분자량: 250.03000
  • 동위원소 질량: 250.029979
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 302
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 83

실험적 성질

  • 색과 성상: 흰색 바늘 모양의 결정체.
  • 밀도: 1.366
  • 융해점: 247°C(lit.)
  • 비등점: 505.3°C at 760 mmHg
  • 플래시 포인트: 259.4 °C
  • 굴절률: 1.5220 (estimate)
  • PH값: 6.6-7.0 (100g/l, H2O, 20℃)
  • 용해도: 1.1g/l
  • 수용성: 1.1 g/L (20 ºC)
  • 안정성: Stable. Incompatible with strong bases, acid chloride, acid anhydrides, strong oxidizing agents.
  • PSA: 82.98000
  • LogP: 3.01140
  • 최대 파장 (λmax): 295(H2O)(lit.)
  • 용해성: 지방탄화수소, 알코올류, 에테르류에 용해되고 방향탄화수소에 미용해되여 물에 용해되기 어렵다.

4,4'-Sulfonyldiphenol 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: R36
  • 보안 지침: S26-S39
  • RTECS 번호:SM8925000
  • 위험물 표지: Xi
  • 저장 조건:Store at room temperature
  • 위험 용어:R36
  • TSCA:Yes
  • 보안 용어:S26;S39

4,4'-Sulfonyldiphenol 세관 데이터

  • 세관 번호:2930909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

4,4'-Sulfonyldiphenol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37230-100g
4,4-Sulfonyldiphenol
80-09-1
100g
¥59.0 2021-09-07
Enamine
EN300-18083-10.0g
4-(4-hydroxybenzenesulfonyl)phenol
80-09-1 97%
10g
$27.0 2023-05-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17342-250g
Bis(4-hydroxyphenyl) sulfone, 99%
80-09-1 99%
250g
¥664.00 2023-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S817959-10kg
4,4'-Sulfonyldiphenol
80-09-1 99%
10kg
¥1,796.00 2022-09-28
BAI LING WEI Technology Co., Ltd.
BPA-S-N-50mg
Bisphenol S
80-09-1
50mg
¥ 232 2022-04-26
Apollo Scientific
OR61049-100g
4,4'-Sulphonyldiphenol
80-09-1 97%
100g
£35.00 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0495-25G
Bis(4-hydroxyphenyl) Sulfone
80-09-1 >98.0%(T)(HPLC)
25g
¥120.00 2024-04-15
TRC
B447390-500g
Bis(4-hydroxyphenyl) Sulfone
80-09-1
500g
$ 153.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-2.5kg
4,4'-Sulfonyldiphenol
80-09-1 99%
2.5kg
¥514 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-100g
4,4'-Sulfonyldiphenol
80-09-1 99%
100g
¥37 2023-09-07

4,4'-Sulfonyldiphenol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 rt → 80 °C; 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

합성 방법 2

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Silica ,  (SP-5-12)-Chloro[2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21H,23H-po… Solvents: Acetonitrile ,  Water ;  rt; 10 min, rt → 40 °C
참조
Highly efficient oxidation of sulfides with sodium periodate catalyzed by reusable silica supported Mn(Br8TPP)Cl and Mn(TPP)Cl catalysts under various reaction conditions
Mirkhani, Valiollah; et al, Applied Catalysis, 2009, 353(1), 61-67

합성 방법 3

반응 조건
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Ethanol ;  570 min, rt
참조
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Acetonitrile ;  440 min, 35 °C
참조
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

합성 방법 6

반응 조건
1.1 0 °C; 0 °C → rt; 30 min, rt
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

합성 방법 7

반응 조건
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid
참조
Synthesis of some esters of 4,4'-dihydroxydiphenyl sulfone and carboxylic acids
Baranov, S. N.; et al, Zhurnal Obshchei Khimii, 1958, 28, 1274-6

합성 방법 9

반응 조건
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Cesium hydroxide ;  4 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Trifluoromethanesulfonic acid ,  Sodium tungsten oxide (Na2WO4) Solvents: Methanol ;  2 h, 30 °C
참조
Sulfoxidation inside a hypercrosslinked microporous network nanotube catalyst
Shi, Zhaocheng; et al, New Journal of Chemistry, 2020, 44(4), 1542-1547

합성 방법 11

반응 조건
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

합성 방법 12

반응 조건
1.1 Reagents: 1,3-Benzenedisulfonic acid ,  Sulfuric acid Solvents: Mesitylene
참조
Preparation of highly pure 4,4'-dihydroxydiphenyl sulfone.
, Japan, , ,

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(acetylacetonato)dioxomolybdenum (supported on imine-functionalized zeolite H-beta) ;  50 min, rt
참조
Efficient molybdenum catalyzed chemoselective, solvent-free oxidation of sulfides to sulfones at room temperature
Hadigavabar, Ali Dadashi; et al, Journal of the Chilean Chemical Society, 2018, 63(1), 3829-3833

합성 방법 14

반응 조건
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
참조
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

합성 방법 15

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
참조
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

합성 방법 16

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
참조
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

합성 방법 17

반응 조건
1.1 Solvents: Isopropanol ,  Isoamyl alcohol ;  1 h, 60 °C
참조
Study on water removal control in synthesis and purification of bisphenol S
Zhang, Tianyong; et al, Huaxue Tongbao, 2016, 79(3), 259-263

합성 방법 18

반응 조건
참조
Highly pure 4,4'-dihydroxydiphenyl sulfone
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
2.2 rt → 80 °C; 12 h, 80 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

합성 방법 20

반응 조건
1.1 Reagents: Triethylamine ,  Hexachlorocyclotriphosphazene Solvents: Acetone ,  Toluene ;  5 h, 40 °C
참조
Studies of selective detection of picric acid in solution phase using fluorescent polyphosphazene nanofibers
Wei, Wei; et al, Gaofenzi Xuebao, 2015, (12), 1477-1485

합성 방법 21

반응 조건
1.1 Reagents: Potassium bicarbonate ,  Sodium carbonate ,  Potassium carbonate Solvents: Water ;  126.76 min, 0 °C
1.2 16 h, 0 °C
참조
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; et al, Angewandte Chemie, 2022, 61(25),

합성 방법 22

반응 조건
1.1 Reagents: Sulfuric acid ,  Phosphonic acid Solvents: 1,2,4-Trimethylbenzene
참조
Liquid-crystal aromatic polyesters containing azo and sulfone units
Qiu, Ming Yan; et al, Asian Journal of Chemistry, 2014, 26(22), 7759-7762

합성 방법 23

반응 조건
1.1 Catalysts: 2,2′-Bipyridine ,  Nickel dichloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrogen peroxide Catalysts: Zinc chloride Solvents: Methanol ;  rt; 16 h, 80 °C
참조
Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides
Bhowmik, Amit; et al, Organic & Biomolecular Chemistry, 2020, 18(13), 2447-2458

4,4'-Sulfonyldiphenol Raw materials

4,4'-Sulfonyldiphenol Preparation Products

4,4'-Sulfonyldiphenol 공급 업체

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:80-09-1)
주문 번호:SDF227
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 14:57
가격 ($):

추천 기사

추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-09-1)
SFD231
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-09-1)4,4-dihydroxydiphenyl sulfone (bisphenol S)
sfd9745
순결:99.9%
재다:200kg
가격 ($):문의